molecular formula C20H21N3O2S B2661409 (2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide CAS No. 892296-51-4

(2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide

Cat. No.: B2661409
CAS No.: 892296-51-4
M. Wt: 367.47
InChI Key: BRODBIWYIRPZQV-ATJXCDBQSA-N
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Description

This compound belongs to the pyrano[2,3-c]pyridine family, characterized by a fused pyranopyridine core. Key structural features include:

  • Carbothioamide group at position 3, replacing the more common carboxamide, introducing sulfur-based electronic and hydrogen-bonding properties.
  • 4-(Propan-2-yl)phenylimino group at position 2, contributing steric bulk and lipophilicity.
  • Methyl group at position 8, influencing steric and electronic effects.

The molecular formula is C₂₁H₂₃N₃O₂S, with a molecular weight of ~381.5 g/mol. Its unique combination of substituents distinguishes it from analogs in pharmacological and physicochemical behavior .

Properties

IUPAC Name

5-(hydroxymethyl)-8-methyl-2-(4-propan-2-ylphenyl)iminopyrano[2,3-c]pyridine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-11(2)13-4-6-15(7-5-13)23-20-17(19(21)26)8-16-14(10-24)9-22-12(3)18(16)25-20/h4-9,11,24H,10H2,1-3H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRODBIWYIRPZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)C(C)C)C(=C2)C(=S)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrano[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an aldehyde or ketone.

    Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the pyrano[2,3-c]pyridine core, which can be accomplished through a hydroxymethylation reaction.

    Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine or imine precursor.

    Addition of the Carbamothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde derivative.

    Reduction: The imino group can be reduced to form an amine derivative.

    Substitution: The compound can undergo substitution reactions at various positions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acid or aldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives, depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrano[2,3-c]pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target molecule have been evaluated for their ability to inhibit cell proliferation in human cancer cells. The cytotoxicity of these compounds was measured using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%. Notably, certain derivatives showed promising activity against liver and breast cancer cell lines, with IC50 values ranging from 60 nM to 580 nM, suggesting that modifications in the molecular structure can enhance anticancer properties .

Structure-Activity Relationship (SAR)

Research into structure-activity relationships has shown that variations in substituents on the pyridine and pyran rings can significantly affect biological activity. For example, the introduction of electron-withdrawing groups has been associated with increased cytotoxicity, highlighting the importance of molecular design in drug development .

Organic Electronics

Compounds with pyridine and pyran structures are being explored for their potential use in organic electronics due to their electronic properties. The ability to modify electronic characteristics through structural changes opens avenues for developing materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of bulky groups, such as propan-2-yl phenyl groups, may enhance solubility and film-forming properties, which are crucial for these applications .

Photovoltaic Applications

The unique optical properties of pyrano-pyridine derivatives make them suitable candidates for use in dye-sensitized solar cells (DSSCs). Their ability to absorb visible light and convert it into electrical energy can be optimized through careful modification of their chemical structure .

Summary Table of Applications

Application AreaSpecific Use CasesObservations/Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against various cancer cell lines; IC50 values from 60 nM to 580 nM .
Material ScienceOrganic electronics and photovoltaic devicesPotential for OLEDs and DSSCs; modifications improve properties .

Mechanism of Action

The mechanism of action of (2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

Pyrano[2,3-c]pyridine derivatives share a common heterocyclic core but vary in substituents and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
Target Compound C₂₁H₂₃N₃O₂S 381.5 4-(Propan-2-yl)phenylimino, hydroxymethyl, methyl Carbothioamide (C=S)
(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-... () C₂₆H₂₄ClN₃O₆ 509.94 4-Methoxyphenylimino, hydroxymethyl, methyl, 5-chloro-2,4-dimethoxyphenylamide Carboxamide (C=O)
(2Z)-N-(2-Ethylphenyl)-2-[(3-ethylphenyl)imino]-... (6782-54-3, ) C₂₆H₂₇N₃O₃ (estimated) ~429.5 3-Ethylphenylimino, hydroxymethyl, methyl, 2-ethylphenylamide Carboxamide (C=O)
Key Observations:

Functional Group Impact: The carbothioamide in the target compound replaces carboxamide in analogs, altering hydrogen-bonding capacity. ’s chlorine substituent increases molecular weight and electron-withdrawing effects, which may enhance binding to electron-rich biological targets but reduce solubility .

Substituent Effects: 4-(Propan-2-yl)phenylimino (target) vs. 4-methoxyphenylimino (): The isopropyl group in the target adds steric bulk and lipophilicity, whereas methoxy groups in improve solubility via polar interactions. Ethylphenyl substituents in balance lipophilicity and moderate steric hindrance, contrasting with the target’s isopropyl group .

Molecular Weight Trends :

  • The target compound’s lower molecular weight (~381.5 g/mol) compared to (~509.94 g/mol) suggests better bioavailability and oral absorption, aligning with Lipinski’s Rule of Five guidelines.

Research Findings and Implications

  • Noncovalent Interactions: The carbothioamide group engages in van der Waals interactions and weaker hydrogen bonds compared to carboxamides, as shown by electron density analysis in noncovalent interaction studies .
  • Crystallography : Bulkier substituents (e.g., isopropyl in the target) may influence crystal packing stability, as observed in SHELXL-refined structures of similar compounds .
  • Biological Activity : While direct activity data for the target compound is unavailable, analogs like ’s chlorinated derivative are hypothesized to target enzymes requiring halogen bonding (e.g., kinases or proteases) .

Biological Activity

The compound (2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a pyrano-pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes various studies to outline its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

The presence of functional groups such as hydroxymethyl, methyl, and carbothioamide contributes to its reactivity and biological interactions.

Anticancer Properties

Recent studies have demonstrated that pyrano[2,3-c]pyridine derivatives exhibit significant anticancer activity . For instance:

  • In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including human cervix (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cells. The IC50 values for these compounds range from 17.50 to 61.05 µM, indicating a moderate to strong cytotoxic effect against these cell lines .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, compounds related to pyrano-pyridine structures have been shown to induce apoptosis in MCF-7/ADR cells by affecting the P-glycoprotein (P-gp) pathway, which is crucial for multidrug resistance .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored:

  • CB2 Receptor Agonism : Similar pyrano derivatives have been identified as agonists for the cannabinoid receptor type 2 (CB2R), which plays a significant role in mediating anti-inflammatory responses. Activation of CB2R has been linked to reduced lung injury and fibrosis in animal models . This suggests that the compound may exert protective effects through modulation of immune responses.

Additional Biological Activities

Beyond anticancer and anti-inflammatory properties, other biological activities include:

  • Antibacterial and Antifungal Activities : Some pyridine derivatives have demonstrated antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

Data Table: Biological Activity Summary

Activity TypeModel/SystemIC50/EffectReference
AnticancerHeLa Cells17.50 - 61.05 µM
AnticancerNCI-H460 Cells17.50 - 61.05 µM
Anti-inflammatoryRat Model (Lung)Significant reduction in inflammation
P-gp InhibitionMCF-7/ADR CellsIC50 ~ 14.3 µM
AntibacterialVariousModerate activity

Case Study 1: Anti-inflammatory Mechanism

In a study examining the effects of a related pyrano[2,3-b]pyridine derivative on lung fibrosis induced by bleomycin, researchers found that the compound significantly reduced inflammation and fibrosis markers. The study highlighted the role of macrophage polarization in mediating these effects through CB2R activation, suggesting a novel therapeutic avenue for treating pulmonary diseases .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer efficacy of pyrano derivatives against prostate cancer cells. The results indicated that these compounds could effectively induce apoptosis through caspase activation pathways, emphasizing their potential as chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step reactions, starting with condensation of pyran and pyridine precursors. Key steps include imine formation (via Schiff base chemistry) and thioamide introduction. For heterocyclic systems, nucleophilic substitution followed by cyclization under acidic conditions is common. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy confirms intermediate structures and stereochemistry .

Q. How should researchers optimize crystallization conditions?

Recrystallization from polar aprotic solvents like methanol or DMF is recommended. Slow cooling rates (1–2°C/min) promote high-quality crystal growth. Differential Scanning Calorimetry (DSC) helps identify melting points and stability. For example, crystals grown from methanol at controlled cooling rates yield products suitable for X-ray diffraction (XRD) analysis .

Q. What spectroscopic techniques confirm the Z-configuration in the imine moiety?

1H^1H-NMR coupling constants (JJ-values) and Nuclear Overhauser Effect (NOE) correlations differentiate E/Z isomers. IR spectroscopy identifies the C=S stretch (1050–1200 cm1^{-1}) of the thioamide group. X-ray crystallography provides definitive stereochemical assignment .

Q. What safety precautions are necessary during handling?

Use personal protective equipment (PPE: gloves, goggles) due to potential irritancy. Work under a fume hood to avoid inhalation. Store in amber vials under inert atmosphere if light-sensitive. Refer to Safety Data Sheets (SDS) for hazard-specific protocols, as carbothioamides may release H2 _2S during decomposition .

Q. Which chromatographic methods ensure purity analysis?

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 10–90% over 20 min) is effective. UV detection at λmax_{\text{max}} ~270 nm monitors elution. For trace impurities, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) enhances resolution .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways?

Quantum chemical calculations (e.g., Density Functional Theory, DFT) predict transition states and reaction feasibility. The ICReDD framework integrates reaction path searches with experimental validation, reducing trial-and-error. For example, computational models optimize imine stabilization and thioamide incorporation, validated by yield improvements .

Q. How to resolve contradictions in biological activity data across assays?

Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake). Address variables like buffer pH or co-solvents (e.g., DMSO concentration). Statistical tools (ANOVA) identify outliers. Discrepancies in IC50_{50} values may arise from solubility issues, resolved via Dynamic Light Scattering (DLS) measurements .

Q. What strategies improve reaction yield consistency during scale-up?

Apply Design of Experiments (DoE) to identify critical parameters (e.g., mixing efficiency, temperature gradients). Microreactor systems mimic large-scale conditions in lab settings. Response Surface Methodology (RSM) optimizes variables like catalyst loading and reaction time .

Q. How to investigate metabolic stability in vitro?

Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. High-resolution MS identifies metabolites. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to determine metabolic pathways. Calculate kinetic parameters (t1/2_{1/2}, Clint) to guide structural modifications .

Q. How to determine binding modes to biological targets computationally?

Molecular docking (e.g., AutoDock, Schrödinger) predicts binding poses. Molecular Dynamics (MD) simulations assess stability under physiological conditions (e.g., 100 ns simulations in explicit solvent). Validate predictions with mutagenesis studies; key hydrogen bonds identified computationally should align with Structure-Activity Relationship (SAR) data .

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